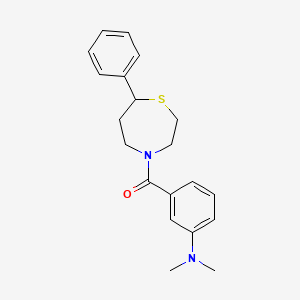
(3-(Dimethylamino)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Dimethylamino)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone, also known as DPTM, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DPTM belongs to the class of thiazepane derivatives and exhibits unique biochemical and physiological properties that make it an attractive target for drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Organometallic Catalysis
The synthesis and characterization of novel water-soluble phosphino alcohol derivatives, including β-phosphino alcohols with dimethylamino groups, have been explored for their use in catalytic hydrogenations. These compounds have shown potential in the hydrogenation of α,β-unsaturated aldehydes and ketones, demonstrating the utility of dimethylamino-functionalized ligands in organometallic catalysis (Guerriero et al., 2011).
Antiviral and Antitumoral Activity
A new series of derivatives with dimethylamino groups have been synthesized and evaluated for their in vitro antiviral and antitumoral activity. These studies have found that structural variations can significantly influence the biological properties of these compounds, with some demonstrating promising activity against coronaviruses and tumor cells (Jilloju et al., 2021).
Apoptosis Induction
Research into (naphthalen-4-yl)(phenyl)methanones and related compounds has identified several potent inducers of apoptosis, highlighting the therapeutic potential of these molecules in cancer treatment. One analog, in particular, demonstrated significant activity in inhibiting tubulin polymerization and inducing apoptosis in various cancer cell lines (Jiang et al., 2008).
Synthesis and Applications in Organic Chemistry
Studies on the synthesis of structurally diverse libraries through alkylation and ring closure reactions using dimethylamino-containing ketonic Mannich bases have been conducted. These works contribute to the development of novel synthetic methodologies and the discovery of new compounds with potential applications in medicinal chemistry and materials science (Roman, 2013).
Probes for β-Amyloid Plaques
Benzofuran-2-yl(phenyl)methanone derivatives, featuring dimethylamino groups, have been synthesized and evaluated as probes for β-amyloid plaques. These compounds exhibit high affinity for Aβ(1-42) aggregates and have shown potential as tools for detecting β-amyloid plaques in Alzheimer's disease, with one derivative demonstrating significant brain uptake in model mice (Cui et al., 2011).
Eigenschaften
IUPAC Name |
[3-(dimethylamino)phenyl]-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-21(2)18-10-6-9-17(15-18)20(23)22-12-11-19(24-14-13-22)16-7-4-3-5-8-16/h3-10,15,19H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIMNNFUFXUIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylamino)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

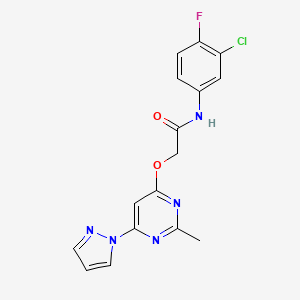
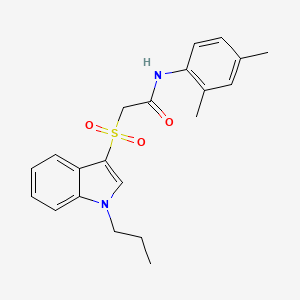
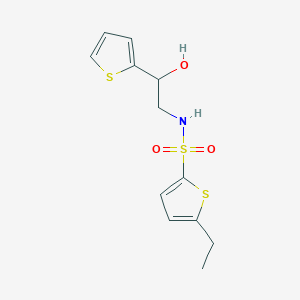
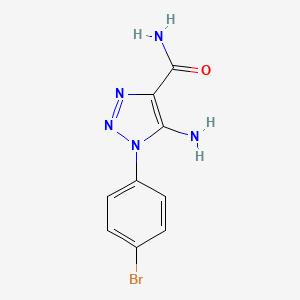
![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B2873790.png)

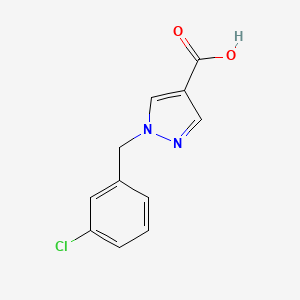
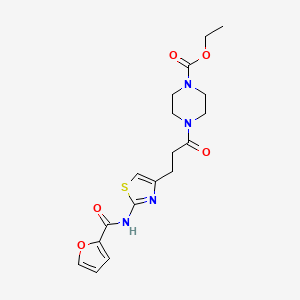
![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2873795.png)
![8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2873796.png)
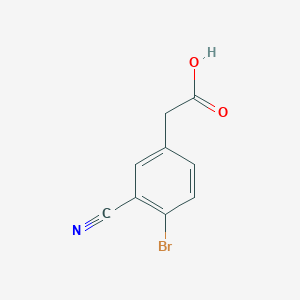
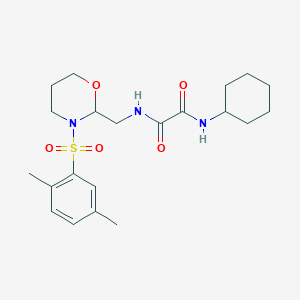
![1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide](/img/structure/B2873803.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2873805.png)